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BAY-876 Selectivity Profile

The quantitative data available primarily details BAY-876's selectivity within the glucose transporter

(GLUT) family, which is summarized in the table below.

Table 1: BAY-876 Inhibitory Activity (ICso) against Glucose Transporters [1]

Protein Target ICso0 Value Selectivity over GLUT1
GLUT1 (SLC2A1) 2nM (Baseline)

GLUT4 (SLC2A4) 0.29 pM (290 nM) ~145-fold

GLUT3 (SLC2A3) 1.67 pM (1670 nM) ~835-fold

GLUT2 (SLC2A2) 10.8 M (10800 nM) ~5400-fold

BAY-876 is described as a potent and selective GLUT1 inhibitor identified from a screening of millions of
compounds [2] [1]. Its high selectivity for GLUT1 over GLUT2, GLUT3, and GLUT4 makes it a valuable
tool for isolating GLUT1 function in experimental settings [3] [1]. One study notes it has a 250-500 times

higher affinity for GLUT1 compared to other common inhibitors [4].
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Experimental Evidence & Mechanisms

The selective action of BAY-876 has been demonstrated through various experimental approaches:

e GLUT1-Dependent Phenotypes: Treatment with BAY-876 replicates effects seen with GLUT1
genetic knockdown. In triple-negative breast cancer (TNBC) cells, both BAY-876 treatment and
SLC2A1 silencing impaired growth in sensitive cell lines, while resistant lines were unaffected by
either method [3].

¢ Functional Metabolic Assays: In head and neck squamous carcinoma cells (HNSCC), BAY-876
significantly inhibited glucose uptake from the culture media and blocked real-time glucose uptake
measured with a glucose-sensing biosensor [4].

¢ Specificity in Complex Systems: A nanoparticle study used BAY-876 specifically to inhibit glucose
uptake and ATP production in macrophages, relying on its target specificity to achieve a physiological
block of the mononuclear phagocyte system [5].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the established mechanism of BAY-876 and a general workflow for

assessing its effects, based on the reported methodologies.
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Key Experimental Protocols

The methodologies from cited studies provide a framework for evaluating BAY-876:

¢ Cell Viability and Proliferation (MTS Assay): Cells are seeded in 96-well plates and treated with a
concentration gradient of BAY-876 for 24-72 hours. MTS reagent is added, and absorbance is
measured at 490nm to determine the half-maximal inhibitory concentration (ICso) [2].

¢ Validation of GLUT1 Dependence (siRNA Knockdown): Cells are transfected with SLC2A1-
targeting siRNAs. The reduction in GLUT1 protein level is confirmed by western blot, and its impact
on cell proliferation is compared to BAY-876 treatment [2] [3].

¢ Metabolic Phenotyping (Seahorse Analyzer): The basal glycolytic rate and oxidative
phosphorylation (OXPHOS) are measured via Extracellular Acidification Rate (ECAR) and Oxygen
Consumption Rate (OCR). This identifies cell lines reliant on glycolysis and sensitive to GLUT1
inhibition [3].
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¢ In Vivo Efficacy (Xenograft Model): Immunodeficient mice are implanted with cancer cells. Once
tumors are established, mice are treated with BAY-876 or vehicle control, and tumor volume is
monitored over time [2].

Research Implications and Data Gaps

The available data solidly positions BAY-876 as a highly selective pharmacological tool for GLUTI.

However, a comprehensive panel profiling its activity against a wide range of kinase proteins is absent from

the search results. Its primary research applications are:

e Probing GLUT1 Function: Used to investigate the role of GLUT1 in cancer metabolism [2] [3],
macrophage function [5], and signaling pathways [6].

Combination Therapy Studies: tested alongside other agents, such as EGFR tyrosine kinase
inhibitors [6] and bitter receptor agonists [4], to enhance anti-cancer efficacy.

Biomarker Identification: Research indicates that RB1 protein status in triple-negative breast
cancer and basal metabolic state (glycolytic vs. OXPHOS) may predict sensitivity to GLUT1
inhibition [3].

To fully address your request for a kinase specificity panel, you may need to consult specialized resources

such as:

Commercial compound profiling services (e.g., Eurofins, DiscoverX) that publish extensive

selectivity panels.
Databases like PubChem, which may aggregate bioactivity data from high-throughput screening

assays against various targets.
Original research articles specifically dedicated to the profiling of kinase inhibitor selectivity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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